molecular formula C16H21FN2O3 B2449572 (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-75-7

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2449572
CAS No.: 1286207-75-7
M. Wt: 308.353
InChI Key: KFAAYKYHGMJIKJ-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAYKYHGMJIKJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where the pyrrolidine ring is reacted with a fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(3-chlorobenzoyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl 1-(3-bromobenzoyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl 1-(3-methylbenzoyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Biological Activity

(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate, also known by its CAS number 1286207-75-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The molecular formula of this compound is C16_{16}H21_{21}FN2_2O3_3, with a molecular weight of approximately 308.35 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological activity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Fluorobenzoyl Group : This is done via acylation with fluorobenzoyl chloride in the presence of a base like triethylamine.
  • Addition of the tert-Butyl Carbamate Group : Finalizes the structure by adding the carbamate moiety.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activity or receptor binding, leading to therapeutic effects.

The mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound can act on receptors involved in neurotransmission or cellular signaling.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

  • In Vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines, suggesting its role in apoptosis induction.
  • Mechanistic Insights : Proposed pathways include inhibition of cell proliferation and induction of cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It has been tested against several strains, showing significant inhibition.

Case Studies

  • Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.
  • Antimicrobial Testing : Another investigation assessed its efficacy against Staphylococcus aureus and Escherichia coli, where it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl 1-(3-chlorobenzoyl)pyrrolidin-3-ylcarbamateChlorobenzoylModerate anticancer activity
tert-Butyl 1-(3-bromobenzoyl)pyrrolidin-3-ylcarbamateBromobenzoylLower antimicrobial activity
tert-Butyl 1-(3-methylbenzoyl)pyrrolidin-3-ylcarbamateMethylbenzoylSimilar cytotoxic effects

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